molecular formula C10H14ClNOS B11953712 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride CAS No. 829-36-7

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride

Cat. No.: B11953712
CAS No.: 829-36-7
M. Wt: 231.74 g/mol
InChI Key: IYRNWOPALBBDKC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride is an organic compound that belongs to the thiazolidine class of heterocyclic compounds. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

  • Step 1: Formation of Schiff Base

      Reagents: 4-methoxybenzaldehyde, cysteamine hydrochloride

      Conditions: Acidic medium (e.g., hydrochloric acid), room temperature

      Reaction: [ \text{4-methoxybenzaldehyde} + \text{cysteamine hydrochloride} \rightarrow \text{Schiff base intermediate} ]

  • Step 2: Cyclization

      Conditions: Continued acidic medium, room temperature

      Reaction: [ \text{Schiff base intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for higher yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated thiazolidine derivatives

    Substitution: Nitro or halogenated derivatives of the aromatic ring

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a similar sulfur and nitrogen-containing ring.

    Thiazolidine: The parent compound without the 4-methoxyphenyl substituent.

    2-(4-Methoxyphenyl)thiazole: A related compound with a thiazole ring instead of a thiazolidine ring.

Uniqueness

2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride is unique due to the presence of both the thiazolidine ring and the 4-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

829-36-7

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10;/h2-5,10-11H,6-7H2,1H3;1H

InChI Key

IYRNWOPALBBDKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NCCS2.Cl

Origin of Product

United States

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